Cas no 61298-09-7 (2(1H)-Quinolinone, 6-fluoro-4-methyl-1-[(3,4,5-trimethylphenyl)methyl]-)
61298-09-7 structure
Product Name:2(1H)-Quinolinone, 6-fluoro-4-methyl-1-[(3,4,5-trimethylphenyl)methyl]-
CAS-nummer:61298-09-7
MF:C20H20FNO
MW:309.37730884552
CID:485314
PubChem ID:71397291
Update Time:2025-04-19
2(1H)-Quinolinone, 6-fluoro-4-methyl-1-[(3,4,5-trimethylphenyl)methyl]- Chemische en fysische eigenschappen
Naam en identificatie
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- 2(1H)-Quinolinone, 6-fluoro-4-methyl-1-[(3,4,5-trimethylphenyl)methyl]-
- 6-fluoro-4-methyl-1-[(3,4,5-trimethylphenyl)methyl]quinolin-2-one
- DTXSID10818799
- 61298-09-7
- 6-Fluoro-4-methyl-1-[(3,4,5-trimethylphenyl)methyl]quinolin-2(1H)-one
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- Inchi: 1S/C20H20FNO/c1-12-7-16(8-13(2)15(12)4)11-22-19-6-5-17(21)10-18(19)14(3)9-20(22)23/h5-10H,11H2,1-4H3
- InChI-sleutel: QXCCWBMHIPQMBW-UHFFFAOYSA-N
- LACHT: FC1C=CC2=C(C=1)C(C)=CC(N2CC1C=C(C)C(C)=C(C)C=1)=O
Berekende eigenschappen
- Exacte massa: 309.153
- Monoisotopische massa: 309.15289242g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 2
- Complexiteit: 476
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.1
- Topologisch pooloppervlak: 20.3Ų
Experimentele eigenschappen
- PSA: 20.31
2(1H)-Quinolinone, 6-fluoro-4-methyl-1-[(3,4,5-trimethylphenyl)methyl]- Gerelateerde literatuur
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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